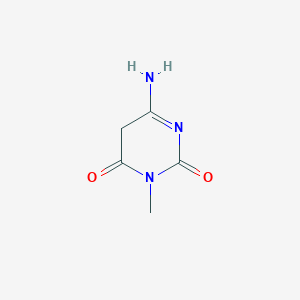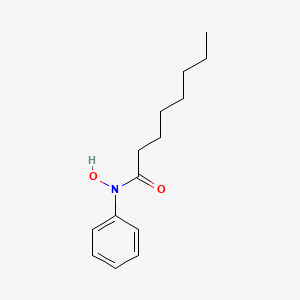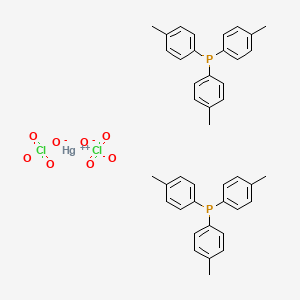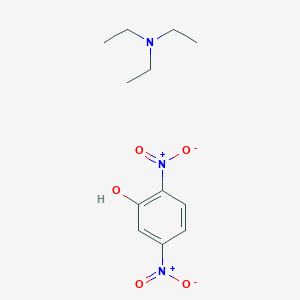
N,N-diethylethanamine;2,5-dinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethylethanamine;2,5-dinitrophenol: is a compound that combines the properties of both N,N-diethylethanamine and 2,5-dinitrophenol N,N-diethylethanamine is a tertiary amine, while 2,5-dinitrophenol is a nitrophenol derivative known for its role as an uncoupler of oxidative phosphorylation in mitochondria
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
N,N-diethylethanamine: can be synthesized by the alkylation of diethylamine with ethyl halides under basic conditions.
2,5-dinitrophenol: is typically synthesized by the nitration of phenol using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods:
N,N-diethylethanamine: is produced industrially by the reaction of diethylamine with ethylene oxide.
2,5-dinitrophenol: is produced by the controlled nitration of phenol, followed by purification processes to isolate the desired isomer.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-diethylethanamine can undergo oxidation to form N,N-diethylacetamide.
Reduction: 2,5-dinitrophenol can be reduced to 2,5-diaminophenol.
Substitution: Both components can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation of N,N-diethylethanamine: N,N-diethylacetamide.
Reduction of 2,5-dinitrophenol: 2,5-diaminophenol.
Substitution Reactions: Various substituted amines and phenols depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Acts as a catalyst in certain chemical reactions.
Biology:
- Studied for its effects on mitochondrial function due to the presence of 2,5-dinitrophenol.
Medicine:
- Investigated for potential therapeutic applications, particularly in metabolic studies.
Industry:
- Utilized in the production of dyes and pigments.
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
N,N-diethylethanamine:
- Acts as a base and nucleophile in chemical reactions.
- Can form hydrogen bonds and interact with various molecular targets.
2,5-dinitrophenol:
- Functions as an uncoupler of oxidative phosphorylation by disrupting the proton gradient across the mitochondrial membrane.
- Increases proton permeability, leading to a decrease in ATP production and an increase in heat generation.
Comparaison Avec Des Composés Similaires
Triethylamine: Another tertiary amine with similar basic properties.
2,4-dinitrophenol: A closely related nitrophenol with similar uncoupling properties.
Uniqueness:
- The combination of N,N-diethylethanamine and 2,5-dinitrophenol in a single compound provides unique chemical and biological properties.
- The presence of both a tertiary amine and a nitrophenol moiety allows for diverse reactivity and potential applications.
Propriétés
Numéro CAS |
22300-99-8 |
|---|---|
Formule moléculaire |
C12H19N3O5 |
Poids moléculaire |
285.30 g/mol |
Nom IUPAC |
N,N-diethylethanamine;2,5-dinitrophenol |
InChI |
InChI=1S/C6H4N2O5.C6H15N/c9-6-3-4(7(10)11)1-2-5(6)8(12)13;1-4-7(5-2)6-3/h1-3,9H;4-6H2,1-3H3 |
Clé InChI |
FRCTZTJGZUICIM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.C1=CC(=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


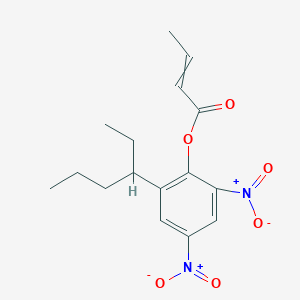
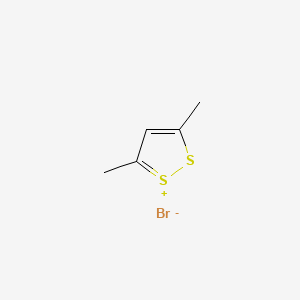
stannane](/img/structure/B14698211.png)
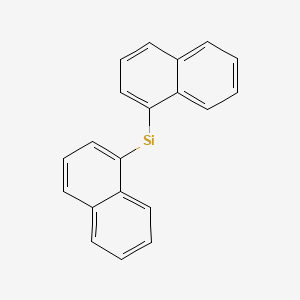
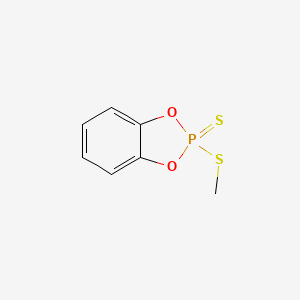
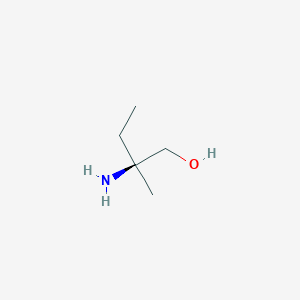

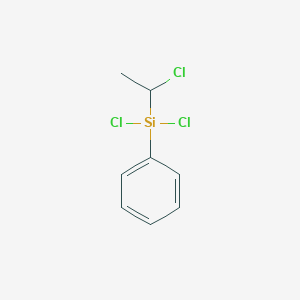
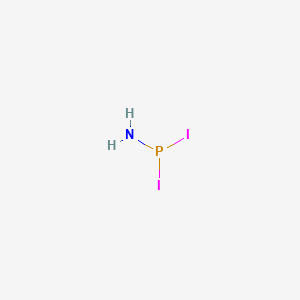
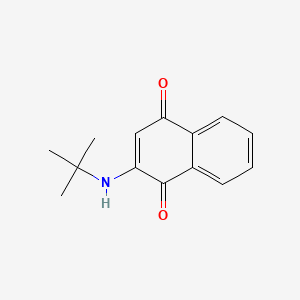
![Bicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14698276.png)
